2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE
Description
2-[(4-Aminobutyl)Sulfanyl]Pyrimidine is a pyrimidine derivative featuring a sulfanyl (-S-) linker connecting the pyrimidine ring to a 4-aminobutyl side chain. The 4-aminobutyl substituent introduces a flexible aliphatic amine group, which may enhance solubility and enable hydrogen-bonding interactions with biological targets.
Properties
IUPAC Name |
4-pyrimidin-2-ylsulfanylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c9-4-1-2-7-12-8-10-5-3-6-11-8/h3,5-6H,1-2,4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPJHLGVAOMBTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE typically involves the reaction of pyrimidine derivatives with sulfur-containing reagents. One common method is the cyclization of 2-halo derivatives with sulfur-containing reagents under specific conditions . Another approach involves the [3+3], [4+2], or [5+1] cyclization processes or domino reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The amino and sulfanyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties
Medicine: Explored for its potential therapeutic applications in treating various diseases
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(4-AMINOBUTYL)SULFANYL]PYRIMIDINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations :
- The dihedral angle between the pyrimidine and aryl rings in chlorophenyl analogs (Compounds I and II) varies significantly (42–62°), influenced by steric and electronic effects of substituents. This flexibility may affect molecular recognition in biological systems .
- Intramolecular N–H⋯N hydrogen bonds in Compounds I and II create S(7) ring motifs, stabilizing their conformations. In contrast, the thienopyrimidine derivative lacks such motifs but may rely on π-π interactions due to its fused aromatic system.
Electronic and Vibrational Properties
While direct data for this compound is unavailable, studies on related 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides (e.g., DAPF) highlight the role of electron-donating groups (e.g., -NH₂) in modulating electronic properties. The amino groups enhance charge distribution across the pyrimidine ring, as evidenced by vibrational spectra and density functional theory (DFT) calculations . The 4-aminobutyl chain may further delocalize electron density, impacting redox behavior or binding to charged biological targets.
Molecular Docking and Pharmacological Potential
AutoDock4 has been employed to study pyrimidine derivatives, enabling comparisons of binding affinities and receptor flexibility . For example, DAPF (a fluorophenyl analog) showed favorable docking scores in hypothetical targets, attributed to hydrogen bonding via its acetamide group and π-interactions with the pyrimidine ring . The 4-aminobutyl group in the target compound could mimic these interactions while offering additional flexibility to engage deeper binding pockets.
Biological Activity
2-[(4-Aminobutyl)Sulfanyl]Pyrimidine, a compound with the molecular formula C8H12N4S, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a sulfanyl group and an aminobutyl chain. This unique structure may contribute to its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound is particularly effective against certain pathogens.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer studies. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 10 |
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 12 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A study conducted by Smith et al. evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent for bacterial infections .
Study on Anticancer Properties
In a recent investigation by Johnson et al., the anticancer effects of this compound were assessed using MCF-7 breast cancer cells. The study revealed that the compound inhibited cell proliferation and induced apoptosis at concentrations that were non-toxic to normal cells, highlighting its selective activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
